molecular formula C18H19NO4 B4765759 Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate

Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate

Cat. No.: B4765759
M. Wt: 313.3 g/mol
InChI Key: XKGLHMIHUYUAGH-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamido group, a dimethylpyran ring, and an ethyl ester, making it a subject of interest in synthetic organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate typically involves the condensation of benzoyl chloride with an appropriate amine, followed by cyclization and esterification reactions. One common method involves the reaction of benzoyl chloride with 2,6-dimethylpyran-4-one in the presence of a base, such as sodium hydroxide, to form the intermediate benzamido compound. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the pyran ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-4-22-18(21)16(15-10-12(2)23-13(3)11-15)19-17(20)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGLHMIHUYUAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=C(OC(=C1)C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate
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Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate
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Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate
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Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate
Reactant of Route 5
Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate

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